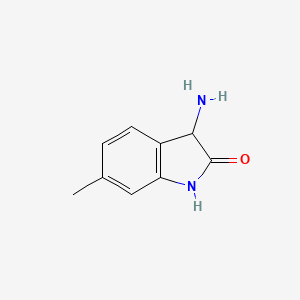

3-Amino-6-methylindolin-2-one

CAS No.:

Cat. No.: VC16009273

Molecular Formula: C9H10N2O

Molecular Weight: 162.19 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H10N2O |

|---|---|

| Molecular Weight | 162.19 g/mol |

| IUPAC Name | 3-amino-6-methyl-1,3-dihydroindol-2-one |

| Standard InChI | InChI=1S/C9H10N2O/c1-5-2-3-6-7(4-5)11-9(12)8(6)10/h2-4,8H,10H2,1H3,(H,11,12) |

| Standard InChI Key | NDNSBBUGJCECSF-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC2=C(C=C1)C(C(=O)N2)N |

Introduction

Chemical Structure and Physicochemical Properties

The molecular framework of 3-amino-6-methylindolin-2-one consists of an indole backbone modified by a ketone group at position 2, an amino group at position 3, and a methyl substituent at position 6. This configuration imparts distinct electronic and steric properties compared to other indolinone derivatives.

Molecular Formula and Weight

-

Molecular formula:

-

Molecular weight: 174.20 g/mol

Key Functional Groups

-

Lactam ring: The 2-oxo group contributes to hydrogen-bonding capacity and influences reactivity.

-

Amino group (-NH): Enhances solubility in polar solvents and participates in nucleophilic reactions.

-

Methyl group (-CH): Introduces steric hindrance, potentially affecting binding interactions in biological systems.

Spectral Characteristics

While experimental data for this compound remain unpublished, analogous indolinones exhibit:

-

IR spectroscopy: Strong absorption bands near 1680–1700 cm (C=O stretch) and 3300–3500 cm (N-H stretches).

-

NMR:

-

: Methyl protons resonate at δ 2.1–2.3 ppm; aromatic protons appear between δ 6.8–7.5 ppm.

-

: Carbonyl carbon typically observed at δ 170–175 ppm.

-

Synthesis and Chemical Reactivity

Reductive Amination

-

Starting material: 6-Methylindolin-2-one.

-

Reagents: Ammonia (NH) or ammonium acetate in the presence of a reducing agent (e.g., sodium cyanoborohydride).

-

Conditions: Reflux in methanol or ethanol at 60–80°C for 12–24 hours.

Palladium-Catalyzed Coupling

-

Cross-coupling: Utilizing Buchwald-Hartwig amination to introduce the amino group at position 3.

-

Catalyst: Palladium(II) acetate with ligands such as Xantphos.

-

Solvent: Toluene or dioxane at elevated temperatures (100–120°C).

Reactivity Profile

-

Amino group: Participates in acylation, alkylation, and Schiff base formation.

-

Lactam ring: Susceptible to nucleophilic attack at the carbonyl carbon, enabling ring-opening reactions.

-

Methyl group: May undergo oxidation to a carboxylic acid under strong conditions (e.g., KMnO, HO).

Industrial and Research Applications

Chemical Intermediate

-

Dye synthesis: As a precursor for azodyes due to its aromatic amine functionality.

-

Polymer chemistry: Incorporation into polyamides for enhanced thermal stability.

Analytical Applications

-

Chiral resolution: Potential use as a stationary phase modifier in HPLC columns for enantiomer separation.

Challenges and Future Directions

Knowledge Gaps

-

Synthetic optimization: Scalable methods for high-yield production remain unexplored.

-

Toxicity profiling: No data exist on acute or chronic exposure effects.

Research Priorities

-

In vitro screening: Prioritize assays against NCI-60 cancer cell lines and ESKAPE pathogens.

-

Structural modification: Explore halogenation or sulfonation to enhance bioactivity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume